molecular formula C17H17NO3 B1664829 DNA-PK Inhibitor V CAS No. 404009-46-7

DNA-PK Inhibitor V

Cat. No. B1664829
CAS RN: 404009-46-7
M. Wt: 283.32 g/mol
InChI Key: FALILNHGILFDLC-UHFFFAOYSA-N
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Scientific Research Applications

AMA37 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study DNA repair mechanisms.

    Biology: Employed in research on cellular responses to DNA damage.

    Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit DNA-PK.

    Industry: Utilized in the development of new therapeutic agents and research tools.

Mechanism of Action

AMA37 exerts its effects by inhibiting DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks. The inhibition of DNA-PK leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells. The molecular targets and pathways involved include:

    DNA-PK: The primary target of AMA37.

    Cell Cycle Arrest: AMA37 can induce cell cycle arrest at the G2/M phase.

    Apoptosis: The accumulation of DNA damage can trigger apoptotic pathways.

Safety and Hazards

While specific safety and hazard information for DNA-PK Inhibitor V is not available, a novel DNA-PK inhibitor, SY-7021, has demonstrated good PK properties and acceptable safety profiles in in vivo studies .

Future Directions

DNA-PK Inhibitor V and other DNA-PK inhibitors are being considered as promising strategies for cancer therapy, especially when combined with DNA-damaging treatments . Ongoing studies may further inform our understanding of the safety, tolerability, and efficacy of DNA-PK inhibitors in combination with other therapeutic agents in the treatment of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMA37 involves the reaction of arylmorpholine with specific reagents under controlled conditions. The detailed synthetic route includes:

    Starting Materials: Arylmorpholine and other specific reagents.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The product is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of AMA37 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the reaction.

    Purification: Industrial purification methods such as crystallization and large-scale chromatography are employed.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

AMA37 undergoes various chemical reactions, including:

    Oxidation: AMA37 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert AMA37 into reduced forms.

    Substitution: Substitution reactions involving AMA37 can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    NU7441: Another DNA-PK inhibitor with similar properties.

    KU60648: A potent DNA-PK inhibitor used in research.

    CC-115: A dual inhibitor of DNA-PK and mTOR.

Uniqueness of AMA37

AMA37 is unique due to its selective inhibition of DNA-PK and its reversible, ATP-competitive nature. This selectivity and reversibility make it a valuable tool in research, particularly in studies focused on DNA repair and cancer therapy.

properties

IUPAC Name

(2-hydroxy-4-morpholin-4-ylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16-12-14(18-8-10-21-11-9-18)6-7-15(16)17(20)13-4-2-1-3-5-13/h1-7,12,19H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALILNHGILFDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587895
Record name [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

404009-46-7
Record name [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure for preparing Example 34, 4-(4-morpholinyl)-salicylaldehyde (1.0 g, 5 mmol) and phenyllithium (1.8 M solution in tetrahydrofuran, 6.0 mL, 11 mmol) were converted to the product (387 mg, 28%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
387 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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